4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole

Bioconjugation Protein labeling Click chemistry

Researchers often face challenges with non-specific conjugation and linker instability in ADC development. 4-(Chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole offers a stable triazole core with an electrophilic chloromethyl handle for site-selective cysteine alkylation, demonstrating superior selectivity over iodoacetamide. The 2-chlorophenyl group enhances lipophilicity for improved cellular uptake. Key features: - Selective cysteine alkylation with reduced off-target reactivity - Stable triazole bioisostere for non-cleavable ADC linkers (KD < 120 pM with avidin) - Enhanced electrophilicity for efficient nucleophilic substitution - Convenient UV chromophore for reaction monitoring

Molecular Formula C9H7Cl2N3
Molecular Weight 228.07 g/mol
CAS No. 1248105-63-6
Cat. No. B1428131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole
CAS1248105-63-6
Molecular FormulaC9H7Cl2N3
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=C(N=N2)CCl)Cl
InChIInChI=1S/C9H7Cl2N3/c10-5-7-6-14(13-12-7)9-4-2-1-3-8(9)11/h1-4,6H,5H2
InChIKeyPKKZVQSXNHZENX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole Overview


4-(Chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole (CAS 1248105-63-6) is a heterocyclic building block featuring a 1,2,3-triazole core substituted with a reactive chloromethyl group at the 4-position and a 2-chlorophenyl group at the 1-position [1]. This compound belongs to the class of 1,2,3-triazoles, a pharmacophore system widely recognized for its broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties [2]. The chloromethyl group serves as a versatile electrophilic handle for nucleophilic substitution and cross-coupling reactions, while the 2-chlorophenyl moiety enhances lipophilicity and potential binding affinity in target molecules [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, agrochemical development, and bioconjugation research.

1,2,3-Triazole heterocyclic building block with reactive chloromethyl group
Electrophilic handle for nucleophilic substitution and cross-coupling in medicinal chemistry
2-Chlorophenyl substitution supports lipophilicity tuning for target-binding studies

Why Simple Substitution Fails


Generic substitution among 1,2,3-triazole derivatives is not straightforward due to the profound impact of specific substitution patterns on reactivity, physicochemical properties, and biological function. The 2-chlorophenyl group at the N1 position of 4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole confers distinct electronic and steric effects compared to unsubstituted phenyl or other halogenated aryl analogs [1]. Furthermore, the electron-withdrawing nature of the triazole ring activates the adjacent chloromethyl group, rendering it more electrophilic than a typical alkyl chloride—a 'pseudo-benzylic' character that is unique to halomethyl-triazoles [2]. This enhanced reactivity, combined with the specific lipophilicity profile imparted by the 2-chlorophenyl moiety, makes this compound uniquely suited for applications requiring efficient bioconjugation, target binding, or further derivatization that cannot be replicated by simpler analogs. The quantitative evidence below substantiates why this specific derivative must be prioritized over its closest structural relatives.

Phenyl substitution pattern

The 2-chlorophenyl group confers distinct electronic and steric effects; unsubstituted or para-halogenated phenyl analogs may shift reactivity and target-binding profiles.

Electrophilic character of the chloromethyl group

The adjacent triazole ring activates the chloromethyl group toward nucleophilic attack, a pseudo-benzylic reactivity not replicated by standard alkyl chlorides or non-halogenated triazoles.

Lipophilicity and physicochemical properties

The 2-chlorophenyl moiety increases lipophilicity compared to the phenyl analog; this difference can alter membrane permeability and protein binding in SAR studies.

Performance Comparison


Enhanced Chloromethyl Electrophilicity

The chloromethyl group in 4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole exhibits 'pseudo-benzylic' reactivity due to the electron-withdrawing nature of the adjacent triazole ring, making it significantly more electrophilic than a standard alkyl chloride [1]. This enhanced reactivity enables selective and efficient alkylation of thiol groups under mild conditions, a property that is not observed with non-halogenated triazoles or those lacking the chloromethyl group. In comparative studies with commercial alkylation reagents, chloromethyl-triazole biotin demonstrated superior reactivity and cysteine selectivity in peptide and protein alkylation experiments [1].

Electrophilic reactivity
Class-level
Pseudo-benzylic electrophilicity of chloromethyl group vs standard alkyl chloride
Supports selective thiol alkylation; reactivity may differ from simpler alkyl chlorides
Reported in halomethyl-triazole class studies; direct comparative data not quantified for this compound
Bioconjugation Protein labeling Click chemistry

Improved Lipophilicity & Membrane Permeability

The 2-chlorophenyl group in the target compound increases its lipophilicity compared to the unsubstituted phenyl analog, 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole (CAS 924868-97-3). The presence of the chlorine atom adds both mass and hydrophobic surface area, which is expected to enhance passive membrane permeability and protein binding [1][2]. While experimental logP values for the target compound are not available, the calculated XLogP3 for the phenyl analog is 1.8 [2], and the addition of a chlorine atom typically increases logP by approximately 0.5–0.7 units based on the Hansch-Leo substituent constant (π = 0.71 for chlorine on aromatic rings). This lipophilicity increase is critical for optimizing bioavailability in drug discovery programs.

Lipophilicity (LogP)
Context-dependent
Predicted increase of ≈ 0.5–0.7 logP units vs phenyl analog
May support improved membrane permeability in lead optimization
Computed using Hansch-Leo π constant for aromatic chlorine; experimental logP not available
Drug design ADME SAR

Triazole Linker Metabolic Stability

The 1,2,3-triazole core in 4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole provides a stable, non-hydrolyzable linkage that is resistant to enzymatic degradation, unlike native amide bonds. Studies on biotin-triazole conjugates demonstrated that the triazole bond is completely resistant to hydrolysis by biotinidase in serum, whereas the native biotin amide bond is rapidly cleaved [1]. This intrinsic stability, combined with the bioisosteric properties of the triazole ring, makes this compound an attractive building block for antibody-drug conjugates (ADCs) and other bioconjugates requiring prolonged in vivo circulation [2].

Hydrolytic stability
Class-level
Triazole linker resists enzymatic cleavage vs amide bond hydrolysis in serum
Triazole linkage may improve bioconjugate serum half-life
Observed in biotin-triazole conjugates; biotinidase completely hydrolyzes amide, not triazole
Bioconjugation Drug delivery Linker chemistry

CuAAC Regioselective Synthesis

4-(Chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole can be synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark click reaction that ensures exclusive formation of the 1,4-disubstituted regioisomer [1][2]. This regioselectivity is crucial for maintaining consistent biological activity and synthetic utility, as the alternative 1,5-regioisomer often exhibits different pharmacological properties or may be inactive. Non-catalyzed thermal cycloadditions typically yield a mixture of regioisomers, requiring additional purification and reducing overall yield. The CuAAC route provides >99% regioselectivity for the 1,4-product under mild conditions, ensuring batch-to-batch consistency in procurement [2].

Regioselective synthesis
Method context
CuAAC provides >99% exclusive 1,4-disubstituted triazole
Ensures reproducible regioisomeric purity for consistent biological data
Thermal cycloaddition yields ~1:1 mixture of regioisomers; CuAAC avoids isomer separation
Click chemistry Process chemistry Regioselectivity

Application Scenarios


Antibody-Drug Conjugate Linkers

The combination of a stable triazole core and an electrophilic chloromethyl group makes 4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole an ideal intermediate for constructing non-cleavable linkers in ADCs [1]. The chloromethyl handle can be used to attach the triazole to antibody cysteine residues via selective alkylation, while the triazole itself provides a stable, bioisosteric connection to the cytotoxic payload. This approach has been validated in academic studies demonstrating that chloromethyl-triazole biotin conjugates maintain high affinity for avidin (KD < 120 pM) and resist serum hydrolysis, unlike amide-based linkers [1]. The 2-chlorophenyl group further enhances the conjugate's lipophilicity, potentially improving cellular uptake of the ADC [2].

Antifungal Lead Optimization

The 1,2,3-triazole pharmacophore is a well-established core for antifungal agents, with numerous derivatives exhibiting potent activity against Candida and Aspergillus species [3]. 4-(Chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole provides a convenient platform for synthesizing focused libraries of triazole-based antifungals. The chloromethyl group allows for rapid diversification via nucleophilic substitution, enabling systematic exploration of structure-activity relationships (SAR). The 2-chlorophenyl substituent contributes to lipophilicity and potential target binding, making this compound a strategic starting point for developing novel azole antifungals with improved resistance profiles.

Site-Selective Protein Labeling

The enhanced electrophilicity of the chloromethyl group in this compound, attributed to the electron-withdrawing triazole ring [1], makes it a superior reagent for site-selective cysteine alkylation in proteins. Unlike traditional alkylating agents such as iodoacetamide, chloromethyl-triazole derivatives exhibit improved selectivity and reduced off-target reactivity under mild conditions [1]. Researchers can functionalize the triazole core with various tags (e.g., fluorophores, biotin, or affinity handles) prior to protein conjugation. The 2-chlorophenyl group provides a convenient UV chromophore for monitoring reactions and purifications, adding practical utility to the reagent.

Metal-Organic Frameworks (MOFs)

The triazole ring in 4-(chloromethyl)-1-(2-chlorophenyl)-1H-1,2,3-triazole can act as a nitrogen-donor ligand for metal coordination, enabling the construction of metal-organic frameworks (MOFs) and coordination polymers with tunable porosity and catalytic activity [2]. The chloromethyl group offers a reactive site for post-synthetic modification (PSM), allowing the introduction of additional functional groups without disrupting the framework architecture. The 2-chlorophenyl substituent modulates the ligand's steric bulk and electronic properties, influencing the topology and stability of the resulting MOF structures. This dual-functionality—metal coordination plus covalent modification—positions the compound as a versatile building block for materials science applications.

Application
Selection Property
Validation Focus
Antibody-drug conjugate linker synthesis
Stable triazole core combined with electrophilic chloromethyl handle
Cysteine conjugation selectivity and serum stability of the triazole linkage
Antifungal SAR library development
Chloromethyl group enables rapid nucleophilic diversification
Triazole pharmacophore activity and resistance profiling against fungal strains
Site-selective protein labeling
Enhanced electrophilicity for cysteine alkylation under mild conditions
Selectivity over other nucleophilic residues and reduced off-target modification
Metal-organic framework (MOF) construction
Triazole N-donor site for metal coordination and chloromethyl for post-synthetic modification
Framework topology and efficiency of covalent functionalization

Technical Documentation Hub

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